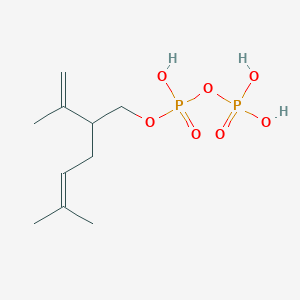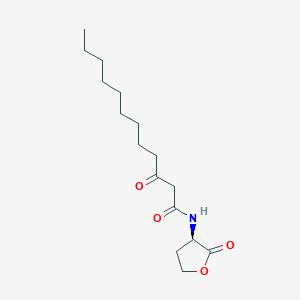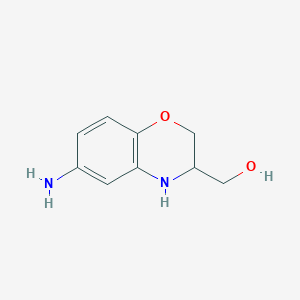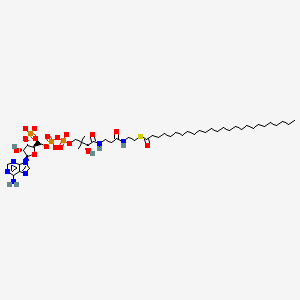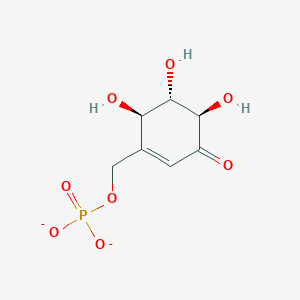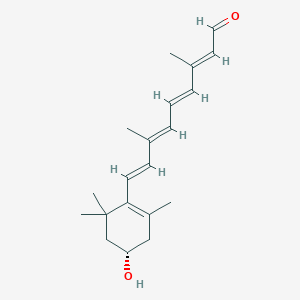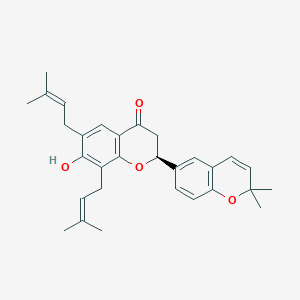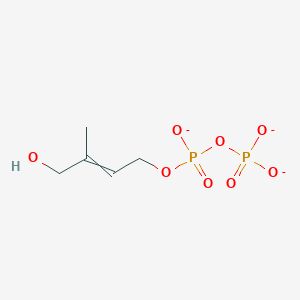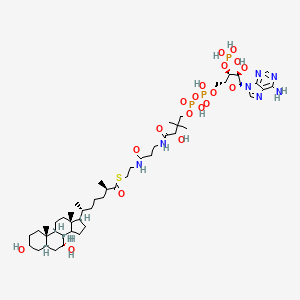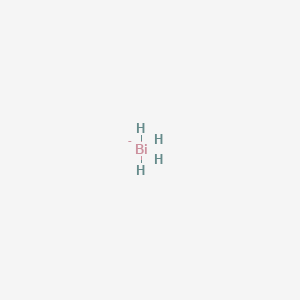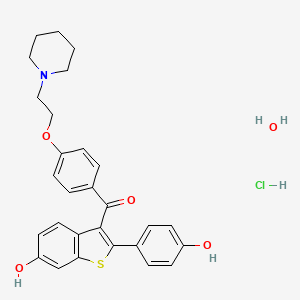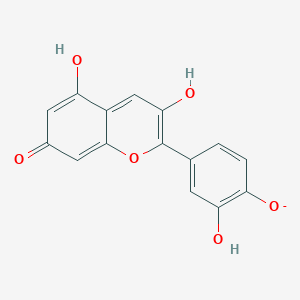
Cyanidin(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanidin(1-) is an organic anion obtained by selective deprotonation of the 3- and 5-hydroxy groups of cyanidin(1+). It is a conjugate base of a cyanidin cation.
Applications De Recherche Scientifique
Neuroprotective Effects : Cyanidin has demonstrated potential in protecting nerve cells against toxins, such as Aβ25-35-induced toxicity, which is linked to Alzheimer's disease. It works by decreasing oxidative stress and attenuating apoptosis mediated by different pathways (Thummayot et al., 2018). Additionally, cyanidin protected human neuroblastoma cells from neurotoxicity induced by 1-Methyl-4-Phenylpyridinium, a model of Parkinson's disease (Chen et al., 2018).
Anticancer Properties : Several studies have highlighted cyanidin's anticancer activities. It has shown inhibitory effects on the proliferation, migration, and invasion of renal cell carcinoma lines (Liu et al., 2018). Furthermore, cyanidin has been reported to target various proliferative pathways in different types of cancer, such as breast, liver, lung, prostate, and thyroid cancer (Safdar et al., 2022).
Antioxidant and Anti-aging Effects : Cyanidin exhibits strong antioxidant properties, which contribute to its anti-aging effects. It has been shown to attenuate oxidative stress and prolong the life spans of human cells under stress-induced premature senescence (Choi et al., 2010).
Diabetes Management : Cyanidin and its derivatives have demonstrated significant potential in diabetes management. It inhibits α-glucosidase activity, suggesting a role in controlling postprandial glucose levels (Adisakwattana et al., 2009). Furthermore, cyanidin in liposomal forms has shown promise in treating diabetes mellitus complications (Gharib et al., 2013).
Chemical Analyses and Lipophilicity Enhancement : Cyanidin has been used in the quantitative estimation of metals in fish samples, highlighting its potential in analytical chemistry (Ike et al., 2019). Additionally, enzymatic acylation of cyanidin derivatives enhances their lipophilicity and thermostability, which could be useful in the cosmetic and food industries (Yang et al., 2018).
Propriétés
Nom du produit |
Cyanidin(1-) |
|---|---|
Formule moléculaire |
C15H9O6- |
Poids moléculaire |
285.23 g/mol |
Nom IUPAC |
4-(3,5-dihydroxy-7-oxochromen-2-yl)-2-hydroxyphenolate |
InChI |
InChI=1S/C15H10O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-6,17-20H/p-1 |
Clé InChI |
NIPNPECHKPMAOO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



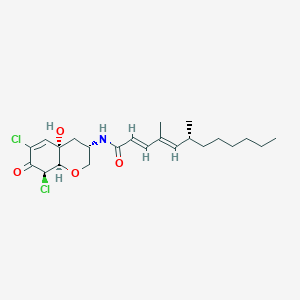
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-Hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1262950.png)
